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Compound of Interest

Compound Name: M-110

cat. No.: B608784

An In-depth Technical Guide to the Physicochemical Properties of NUS-110, a Metal-Organic
Framework for Direct Air Capture

This technical guide provides a comprehensive overview of the physical and chemical
properties of NUS-110, a promising metal-organic framework (MOF) for direct air capture of
carbon dioxide. The information is intended for researchers, scientists, and drug development
professionals interested in the material's characteristics and potential applications.

Introduction to NUS-110

NUS-110 is a zirconium-based metal-organic framework that is isostructural to the well-known
UiO-66. It is synthesized using a mechanochemical approach with the organic linker 2,5-
diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc).[1] This method is noted for
preserving the integrity of the amine functionalities within the linker, which are crucial for its
carbon capture performance.[1] The structure of NUS-110 features a cubic Fm3m space

group.[1]

Physical and Chemical Properties

The key physical and chemical properties of NUS-110 are summarized in the tables below.

Structural and Chemical Properties
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Property Value

Chemical Formula Zr604(OH)4[(CsH10(NH2)2(COO)2]e

Crystal Structure Cubic, Fm3m space group

Isostructural To UiO-66

BET Surface Area 584 m2/g

Thermal Stability Stable up to 340 °C in a nitrogen atmosphere
Chemical Stability Stable in aqueous solutions at pH 3 and pH 11
Basicity (pKa) 9.85

-~ arbon Dioxide Adsoroti :

Condition CO2 Adsorption Capacity
Dry (400 ppm COz2) 0.89 mmol/g

Humid (30% RH, 400 ppm CO2) 1.35 mmol/g

298 K, 1 bar 2.7 mmol/g

Gas Selectivity High for CO2 over N2, Oz, and Ar

Oxidative Stabilit Retains 98% of its adsorption performance over
xidative Stabili
Y 20 cycles under oxidative conditions.[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of NUS-110.

Synthesis of NUS-110 (Mechanochemical Method)

NUS-110 is synthesized via a liquid-assisted grinding (LAG) mechanochemical method.[1]

e Reactants: The organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc)
and a pre-assembled zirconium cluster, such as Zr120Ac, are used.[1]

e Procedure:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/jacs.5c12750
https://pubs.acs.org/doi/pdf/10.1021/jacs.5c12750
https://pubs.acs.org/doi/pdf/10.1021/jacs.5c12750
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The solid reactants are placed in a milling vessel.
o A small amount of a liquid grinding assistant (e.g., water) is added.
o The mixture is milled for a specified time until the crystalline NUS-110 product is formed.

o Activation: The as-synthesized material is activated to remove any unreacted starting
materials and solvent molecules from the pores. The specific activation procedure is detailed
in the supporting information of the source literature.[2]
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NUS-110 Synthesis Workflow
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Structural and Physical Characterization

o Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystallinity and phase purity
of the synthesized NUS-110. The resulting diffraction pattern is compared with simulated
patterns to verify the crystal structure.[1]

o Nitrogen Sorption Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K
to determine the Brunauer-Emmett-Teller (BET) surface area and analyze the pore size
distribution of the activated material.[2]

e Thermogravimetric Analysis (TGA): TGA is performed by heating the sample under a
controlled atmosphere (e.g., nitrogen) to evaluate its thermal stability. The temperature at
which significant weight loss occurs indicates the decomposition temperature.[2]

o Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the
functional groups present in the NUS-110 structure and to confirm the successful
incorporation of the organic linker.[2]

4 NUS-110 Characterization Workflow

E\litrogen Sorption (77 KD El'hermogravimetric Analysis (TGAD (FTIR Spectroscopy]

\ 4
BET Surface Area - .
Pore Size Distribution Thermal Stability Functional Groups
J

NUS-110 Sample

(Powder X-ray Diffraction (PXRD)

Crystalline Structure
Phase Purity

Click to download full resolution via product page

NUS-110 Characterization Workflow

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/jacs.5c12750
https://pubs.acs.org/doi/10.1021/jacs.5c12750
https://pubs.acs.org/doi/10.1021/jacs.5c12750
https://pubs.acs.org/doi/10.1021/jacs.5c12750
https://www.benchchem.com/product/b608784?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Property and Performance Evaluation

o Potentiometric Acid-Base Titration: This technique is used to determine the pKa of the amine
groups in NUS-110 and to quantify the number of accessible basic sites.[2]

o A powdered sample of NUS-110 is dispersed in a 0.1 M NaNOs aqueous solution via
sonication.[2]

o The pH of the suspension is adjusted to 10.5 with 0.1 M NaOH and allowed to equilibrate
for 12 hours.[2]

o The suspension is then titrated with incremental additions of 0.1 M HCI, and the pH is
recorded after each addition to generate a titration curve.[2]

e Single-Component Gas Sorption Measurements: The CO2z adsorption capacity and
selectivity are determined by measuring the uptake of COz, N2, Oz, and Ar at 298 K and 1
bar.[1]

o Dynamic Breakthrough Experiments: To assess the performance of NUS-110 under
simulated flue gas conditions, breakthrough tests are conducted.[1]

o Apacked bed of NUS-110 is prepared in a stainless-steel column.[1]

o A gas mixture with a specific CO2z concentration (e.g., 400 ppm in N2) is passed through
the column at a constant flow rate.[1]

o The composition of the effluent gas is continuously monitored using a mass spectrometer
to determine the time at which CO:2 "breaks through" the column, which is used to
calculate the dynamic CO:z capture capacity.[1]
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CO:2 Capture Performance Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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